2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione
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Overview
Description
2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a suitable pyrimidine precursor. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, such as cell proliferation and survival, making it a potential therapeutic agent for diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with a similar structure and potential therapeutic applications.
Pyrano[2,3-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Uniqueness
2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione stands out due to its unique combination of structural features and biological activities. Its ability to interact with multiple molecular targets and its potential for diverse therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-propan-2-yl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C9H11N3O2/c1-5(2)6-3-7-10-8(13)4-9(14)12(7)11-6/h3,5H,4H2,1-2H3,(H,10,13) |
InChI Key |
ULHDCXGQXVGEKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=O)CC(=O)NC2=C1 |
Origin of Product |
United States |
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